Electrophilic Reactivity: Bromomethyl vs. Chloromethyl Leaving Group Potential
In nucleophilic substitution reactions, the bromomethyl group of 5-(bromomethyl)-1-methyl-1H-benzo[d][1,2,3]triazole (MW 226.07, formula C₈H₈BrN₃) serves as a superior electrophile compared to the chloromethyl analog (MW 181.62, formula C₈H₈ClN₃) [1]. The C-Br bond dissociation energy is approximately 285 kJ/mol, while the C-Cl bond is 327 kJ/mol [2]. This difference renders the bromomethyl derivative significantly more reactive in SN2 reactions, enabling alkylation under milder conditions and with a broader range of nucleophiles [3].
| Evidence Dimension | Leaving Group Ability (Bond Dissociation Energy) |
|---|---|
| Target Compound Data | C-Br bond dissociation energy ~285 kJ/mol; Molecular Weight 226.07 g/mol |
| Comparator Or Baseline | 5-(Chloromethyl)-1-methyl-1H-1,2,3-benzotriazole: C-Cl bond dissociation energy ~327 kJ/mol; Molecular Weight 181.62 g/mol [1] |
| Quantified Difference | C-Br bond is approximately 42 kJ/mol weaker than C-Cl bond, corresponding to enhanced leaving group ability and higher SN2 reactivity [2] |
| Conditions | Standard bond dissociation energy values for alkyl halides; reactivity validated in benzotriazole alkylation chemistry [3] |
Why This Matters
Faster, higher-yielding alkylations at lower temperatures reduce side-product formation and enable successful conjugation to heat-sensitive biomolecules or complex intermediates [3].
- [1] Chemenu. 5-(Chloromethyl)-1-methyl-1H-1,2,3-benzotriazole (CAS 149440-48-2). Molecular Formula: C8H8ClN3. Purity: 95%+. View Source
- [2] Luo, Y. R. (2007). Comprehensive Handbook of Chemical Bond Energies. CRC Press. C-Br bond dissociation energy: ~285 kJ/mol; C-Cl: ~327 kJ/mol. View Source
- [3] Katritzky, A. R., & Rachwal, S. (2010). Synthesis of Heterocycles Mediated by Benzotriazole. Chemical Reviews, 110(3), 1564-1610. View Source
